![molecular formula C15H15BrN2O3S B2946414 5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1904026-26-1](/img/structure/B2946414.png)
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound with a molecular weight of 227.10 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with two nitrogen atoms . The bromine atom is attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C9H11BrN2 . Other physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the available resources .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its bromo and pyridine groups make it a suitable candidate for cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, it’s utilized to develop new drug candidates. The phenylsulfonyl group can improve the metabolic stability of potential therapeutics, making the compound a valuable addition to the medicinal chemist’s toolkit .
Material Science
Researchers in material science may explore this compound for creating novel organic semiconductors. Its rigid structure and potential for electron delocalization could contribute to efficient charge transport in organic electronic devices .
Pharmacology
Pharmacologically, it could be investigated for its binding affinity to various biological targets. The pyrrolidin-3-yl moiety, in particular, might mimic certain amino acid side chains, interacting with enzymes or receptors .
Toxicology
In toxicology, the compound’s safety profile and potential toxicological effects can be studied. This is crucial for assessing the risks associated with its handling and use in laboratory settings .
Environmental Science
The environmental impact of this compound, including its biodegradability and potential to bioaccumulate, can be assessed. Understanding its environmental fate is essential for developing sustainable chemical practices .
Analytical Chemistry
It can be used as a standard or reagent in analytical chemistry to develop new methods for detecting similar structures or functional groups in complex mixtures .
Chemical Education
Lastly, due to its multifaceted nature, it can be used as a teaching tool in chemical education to illustrate various chemical reactions and principles, such as nucleophilic substitution and electrophilic aromatic substitution .
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound might be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound contains a pyrrolidine ring , which can efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Result of Action
The compound might be involved in sm cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . These reactions can result in the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-5-bromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-6-7-15(17-10-12)21-13-8-9-18(11-13)22(19,20)14-4-2-1-3-5-14/h1-7,10,13H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTZKLYNJCFXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine |
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